molecular formula C26H23NO3 B2374199 (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate CAS No. 892291-63-3

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2374199
CAS No.: 892291-63-3
M. Wt: 397.474
InChI Key: IIZRKAJKLPINIX-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate: is a chemical compound with the molecular formula C26H23NO3 and a molecular weight of 397.474

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolizine core The indolizine ring can be synthesized through a Fischer indole synthesis or other cyclization reactions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, specific solvents, and controlled temperatures and pressures.

Chemical Reactions Analysis

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at different positions on the indolizine ring, often involving nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized derivatives: Various hydroxylated or carboxylated products.

  • Reduced derivatives: Alcohols or other reduced forms.

  • Substituted derivatives: Different substituted indolizines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, potentially as anti-inflammatory or anticancer agents.

  • Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate: can be compared to other similar compounds, such as (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Comparison with Similar Compounds

  • (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

  • Other indolizine derivatives with different substituents on the benzoyl or phenylmethyl groups.

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-11-12-21(19(3)14-17)25(28)24-15-22(23-10-6-7-13-27(23)24)26(29)30-16-20-9-5-4-8-18(20)2/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZRKAJKLPINIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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